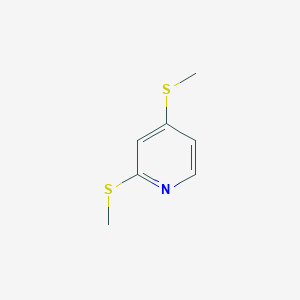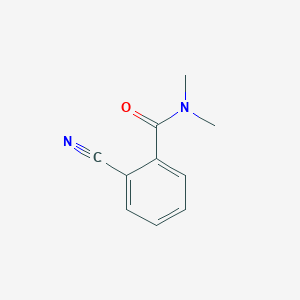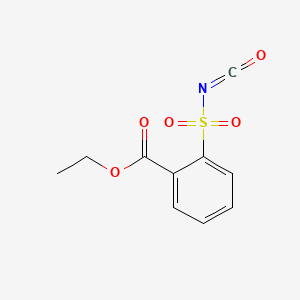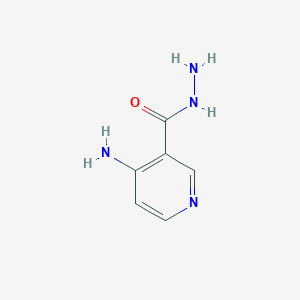
2,4-Bis(methylthio)pyridine
Descripción general
Descripción
Synthesis Analysis
- Radical Approach : Utilizing alkyl boronic esters, catalytic protodeboronation can be employed to access this compound . Further functionalization and coupling reactions can be applied to tailor its properties.
Chemical Reactions Analysis
- Hydromethylation : The radical-based protodeboronation of alkyl boronic esters allows for formal anti-Markovnikov alkene hydromethylation using 2,4-Bis(methylthio)pyridine as a reagent . This transformation is valuable but not widely explored.
- Cyclocondensation : In certain contexts, this compound can participate in cyclocondensation reactions with aromatic diamines or Zincke salts to form conjugated oligomers .
Aplicaciones Científicas De Investigación
Synthesis and Material Chemistry
Synthesis and Properties of Bis-Pyridine Ligands : The compound 2,4-Bis(methylthio)pyridine has been used in the synthesis of bis-pyridine ligands like 4′,5′-bis(methylthio)-4,5-bis(2-pyridylethynyl)tetrathiafulvalene, showing potential in redox-active systems and forming complexes with copper ions (Isomura et al., 2007).
Development of π-Conjugated Pyridine-based Derivatives : Research includes synthesizing new π-conjugated pyridine-based tetrathiafulvalene derivatives using this compound for applications in electronic and magnetic materials. These derivatives exhibit unique crystal structures and intermolecular interactions (Niu et al., 2014).
Creation of Polyimides with Pyridine Moieties : Novel aromatic dianhydride monomers derived from this compound have been synthesized, leading to the development of new polyimides. These polyimides demonstrate good solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Wang et al., 2006).
Catalysis and Chemical Reactions
Use in Catalysis and Hydroboration : Bis(imino)pyridine cobalt complexes, which can include this compound, are effective for the catalytic hydroboration of alkenes. These catalysts exhibit high activity and selectivity, indicating their potential in organic synthesis and industrial applications (Obligacion & Chirik, 2013).
Formation of Complex Heterocyclic Structures : Research shows the use of this compound derivatives in the synthesis of complex heterocyclic structures such as pyridines, pyrazoles, and isoxazoles. This expands the repertoire of available compounds for various chemical and pharmaceutical applications (Mahata et al., 2003).
Coordination Chemistry and Molecular Interactions
Development of Single-Molecule Magnets : Research involving bis(imino)pyridine pincer ligands with this compound has led to the creation of mononuclear Co(II) complexes. These complexes demonstrate Single-Molecule Magnet (SMM) behavior due to significant spin-orbit coupling, suggesting applications in quantum computing and data storage (Jurca et al., 2011).
Chemosensor for Fluoride Ions : this compound derivatives have been employed as chemosensors for detecting fluoride ions. This application is crucial in environmental monitoring and public health (Chetia & Iyer, 2008).
Direcciones Futuras
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262. Link : Efficient access to conjugated 4,4′-bipyridinium oligomers using the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts. Organic & Biomolecular Chemistry, 14(2), 492–498. Link : Abdou, I. M. (2006). Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Journal of Chemical Research, 2006(3), 186–188. Link
Propiedades
IUPAC Name |
2,4-bis(methylsulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMQBYHACWVZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500401 | |
| Record name | 2,4-Bis(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71506-85-9 | |
| Record name | 2,4-Bis(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone](/img/structure/B1626763.png)


![5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde](/img/structure/B1626769.png)
![3-mercapto-7H-benzo[de]anthracen-7-one](/img/structure/B1626770.png)







